
4-Amino-3,3-dimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,3-dimethylpyrrolidin-2-one is a chemical compound with the CAS Number: 1505180-72-2 . It has a molecular weight of 128.17 and its IUPAC name is 4-amino-3,3-dimethylpyrrolidin-2-one .
Molecular Structure Analysis
The InChI code for 4-Amino-3,3-dimethylpyrrolidin-2-one is 1S/C6H12N2O/c1-6(2)4(7)3-8-5(6)9/h4H,3,7H2,1-2H3, (H,8,9) . This code provides a specific identifier for the molecular structure of the compound.It is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.
Scientific Research Applications
Synthesis of Alkaloids
Pyrrolidin-2-ones, including 4-Amino-3,3-dimethylpyrrolidin-2-one, have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products.
Production of Unusual β-Amino Acids
4-Amino-3,3-dimethylpyrrolidin-2-one has been used in the synthesis of unusual β-amino acids such as statin and its derivatives . β-Amino acids occur rarely in nature but are biochemically significant. They are components of many antibiotics and can serve as building blocks for the synthesis of more complex molecules.
Antimicrobial Activity
Pyrrolone and pyrrolidinone derivatives, including 4-Amino-3,3-dimethylpyrrolidin-2-one, exhibit diverse biological activities such as antimicrobial activity . They can be used to develop new drugs to treat bacterial infections.
Anticancer Activity
These compounds have also shown anticancer activity . They can inhibit the growth of cancer cells and could be used in the development of new anticancer drugs.
Anti-inflammatory Activity
Pyrrolone and pyrrolidinone derivatives have anti-inflammatory properties . They can be used to develop drugs to treat conditions caused by inflammation.
Antidepressant Activity
These compounds have shown antidepressant activity . They can be used to develop new drugs to treat depression.
Industrial Applications as Solvents
3,3-Dimethyl-2-oxopyrrolidine, a similar compound to 4-Amino-3,3-dimethylpyrrolidin-2-one, is used as a solvent in the industry . It is an excellent solvent that can dissolve many organic compounds.
Anti-HCV Activity
Pyrrolone and pyrrolidinone derivatives have shown anti-HCV (Hepatitis C Virus) activity . They can be used to develop new drugs to treat Hepatitis C.
Safety and Hazards
properties
IUPAC Name |
4-amino-3,3-dimethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(2)4(7)3-8-5(6)9/h4H,3,7H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMORDSHKGMDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CNC1=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,3-dimethylpyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2694361.png)
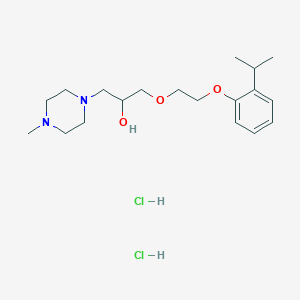
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2694365.png)

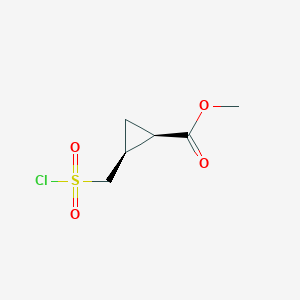
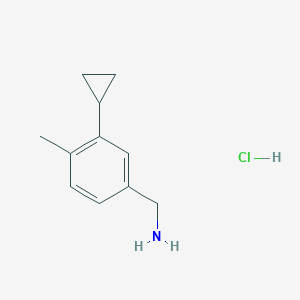
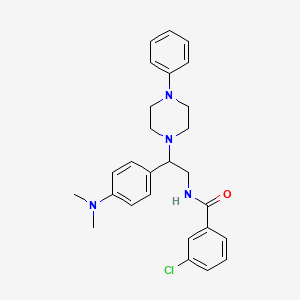
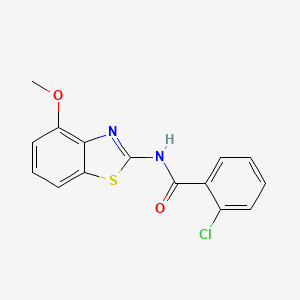
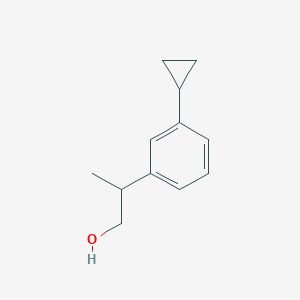
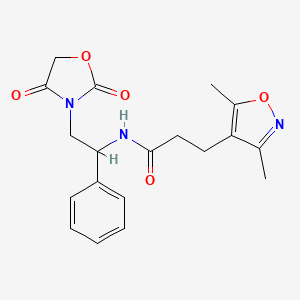
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B2694376.png)
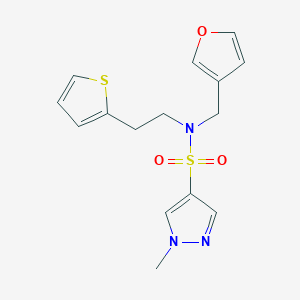
![3-methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2694381.png)
![2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2694383.png)